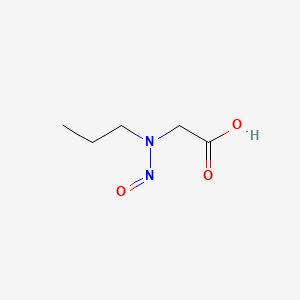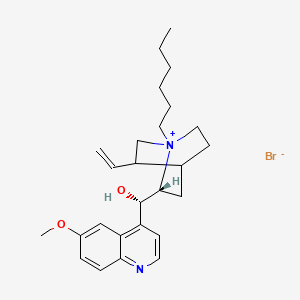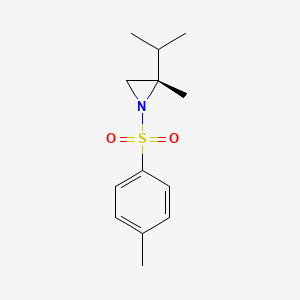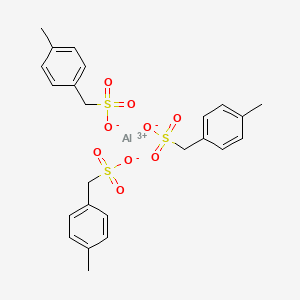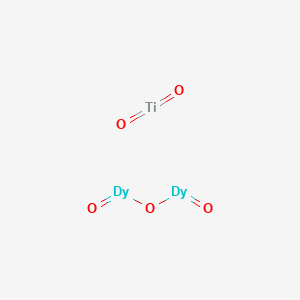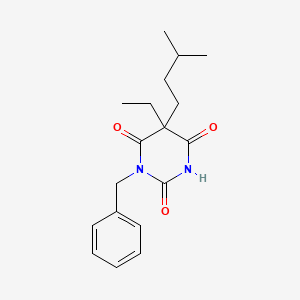
1-Benzyl-5-ethyl-5-isoamyl barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-ethyl-5-isopentylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation with appropriate alkyl halides. The reaction conditions often require a strong base such as sodium ethoxide in ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Benzyl-5-ethyl-5-isopentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-ethyl-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect. Additionally, it may also interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-ethyl-5-isopentylbarbituric acid can be compared with other barbiturates such as amobarbital and phenobarbital:
Amobarbital: Similar in structure and function, used for sedation and treatment of insomnia.
Phenobarbital: Widely used as an anticonvulsant and sedative, with a longer duration of action. The uniqueness of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid lies in its specific alkyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties
Eigenschaften
CAS-Nummer |
73680-98-5 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23) |
InChI-Schlüssel |
JNFAJTHZJGSFSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


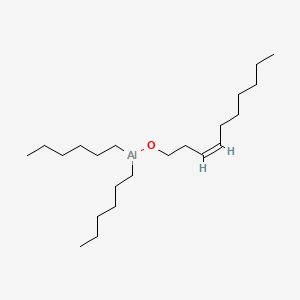
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
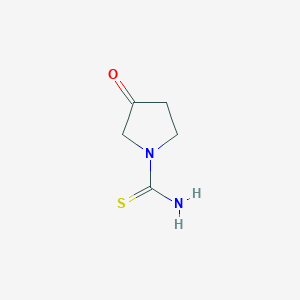
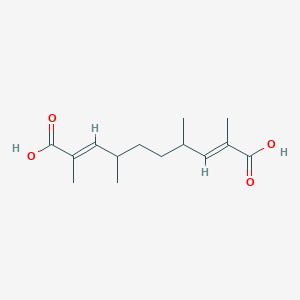

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)

